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Abstract
Cyclin-dependent kinase 14 (CDK14), a member of the TAIRE (TAIRE sequence motif) family

of kinases, has been implicated in various cancers, yet its precise biological functions remain

largely unexplored due to a lack of selective chemical probes. This technical guide details the

discovery and synthesis of FMF-04-159-2, a potent and covalent inhibitor of CDK14 with a pan-

TAIRE family specificity.[1] This document provides a comprehensive overview of its biological

activity, mechanism of action, and the experimental protocols utilized in its characterization,

serving as a valuable resource for researchers investigating the therapeutic potential of

targeting TAIRE family kinases.

Introduction
The Cyclin-Dependent Kinase (CDK) family plays a crucial role in regulating the cell cycle and

transcription. While many CDKs have been extensively studied and targeted for therapeutic

intervention, the TAIRE sub-family, comprising CDKs 14, 15, 16, 17, and 18, remains an

understudied branch.[1] Emerging evidence suggests that CDK14 is overexpressed in several

cancers, including colorectal, ovarian, and gastric cancer, highlighting its potential as a
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therapeutic target.[1] The development of selective inhibitors is paramount to dissecting the

cellular functions of CDK14 and validating its role in disease.

FMF-04-159-2 was developed as a covalent inhibitor to provide a tool for sustained and

specific inhibition of CDK14, enabling a deeper understanding of its biological roles.[2] This

guide summarizes the key data and methodologies associated with its discovery and

characterization.

Discovery and Design of FMF-04-159-2
The journey to discover FMF-04-159-2 began with a cellular engagement screen of a library of

known CDK inhibitors to identify chemical scaffolds with affinity for CDK14.[1] This screen

identified the multi-targeted kinase inhibitor AT7519 as a promising starting point.[1] Building

upon the structure-activity relationships (SAR) of AT7519, medicinal chemistry efforts focused

on introducing a covalent warhead to achieve irreversible binding to a non-catalytic cysteine

residue within the ATP binding pocket of CDK14, thereby enhancing selectivity and providing a

sustained inhibitory effect.[1] This strategic design culminated in the synthesis of FMF-04-159-
2, a potent covalent inhibitor with a TAIRE kinase-biased selectivity profile.[1] A key feature of

this research was the parallel synthesis of a reversible control compound, FMF-04-159-R, to

distinguish the effects of covalent binding from reversible interactions.[2]

Quantitative Biological Data
The biological activity of FMF-04-159-2 has been extensively characterized through a battery of

biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibitory Activity
Target Assay Type IC50 (nM) Reference

CDK14 Kinase Activity Assay 88 [3]

CDK16 Kinase Activity Assay 10 [3]

CDK14 Cellular BRET Assay 40 [3]

CDK2 Cellular BRET Assay 256 [3][4]

CDK14 (after

washout)
Cellular BRET Assay 56.3 [5]
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Table 2: Cellular Activity of FMF-04-159-2
Cell Line Assay Type IC50 (nM) Reference

HCT116 Cell Proliferation 1,144 ± 190 [4]

Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of these findings.

The following sections outline the methodologies for the synthesis of FMF-04-159-2 and the

key biological assays used in its characterization, based on the available literature.

Synthesis of FMF-04-159-2
The synthesis of FMF-04-159-2 involves a multi-step synthetic route culminating in the coupling

of key intermediates. The final step involves an amide bond formation between (E)-4-

(dimethylamino)but-2-enoic acid and the piperidine nitrogen of a precursor molecule.

General Procedure for Amide Coupling:

To a solution of the amine precursor in an appropriate aprotic solvent (e.g., DMF or DCM),

add a coupling reagent such as HATU or HBTU, and a non-nucleophilic base like DIPEA.

Add the carboxylic acid ((E)-4-(dimethylamino)but-2-enoic acid) to the reaction mixture.

Stir the reaction at room temperature until completion, monitored by TLC or LC-MS.

Upon completion, the reaction is worked up by quenching with water or a saturated aqueous

solution of sodium bicarbonate.

The product is extracted with an organic solvent, and the combined organic layers are

washed, dried, and concentrated under reduced pressure.

The crude product is purified by column chromatography to yield FMF-04-159-2.

Note: For the exact, step-by-step synthesis, please refer to the supplementary information of

Ferguson et al., Bioorg. Med. Chem. Lett., 2019;29:1985.
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NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based

method used to quantify the binding of a test compound to a target protein in living cells.

Protocol Overview:

Cell Culture and Transfection: HEK293T cells are transiently transfected with plasmids

encoding the target kinase (e.g., CDK14) fused to NanoLuc® luciferase and a fluorescently

labeled tracer that binds to the kinase.

Compound Treatment: Transfected cells are seeded into 96-well plates and treated with

serially diluted FMF-04-159-2 or the control compound.

BRET Measurement: After an incubation period, the NanoBRET™ substrate is added, and

the luminescence and fluorescence signals are measured using a plate reader equipped with

appropriate filters.

Data Analysis: The BRET ratio is calculated as the ratio of the acceptor emission to the

donor emission. IC50 values are determined by plotting the BRET ratio as a function of the

compound concentration and fitting the data to a dose-response curve.

KiNativ™ Kinase Profiling
KiNativ™ is an activity-based protein profiling platform used to assess the selectivity of kinase

inhibitors against a panel of kinases in a cellular context.

Protocol Overview:

Cell Lysis and Inhibitor Treatment: HCT116 cells are lysed, and the lysates are treated with

FMF-04-159-2 at a specific concentration.

Probe Labeling: An ATP- or ADP-biotin probe is added to the treated lysates. This probe

covalently labels the active site lysine of kinases that are not blocked by the inhibitor.

Enrichment and Digestion: Biotinylated proteins are enriched using streptavidin beads. The

enriched proteins are then digested into peptides.
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LC-MS/MS Analysis: The resulting peptides are analyzed by liquid chromatography-tandem

mass spectrometry (LC-MS/MS) to identify and quantify the labeled kinases.

Data Analysis: The abundance of labeled peptides from the inhibitor-treated sample is

compared to a vehicle-treated control to determine the percent inhibition for each kinase.

HCT116 Cell Proliferation Assay
This assay measures the effect of FMF-04-159-2 on the proliferation of the human colorectal

carcinoma cell line, HCT116.

Protocol Overview:

Cell Seeding: HCT116 cells are seeded into 96-well plates at a predetermined density and

allowed to adhere overnight.

Compound Treatment: The cells are treated with various concentrations of FMF-04-159-2.

Incubation: The plates are incubated for a specified period (e.g., 72 hours).

Viability Assessment: Cell viability is assessed using a reagent such as CellTiter-Glo® or

MTS, which measures ATP levels or metabolic activity, respectively.

Data Analysis: The luminescence or absorbance is measured using a plate reader. The IC50

value is calculated by plotting cell viability against the logarithm of the compound

concentration.

Visualizations
CDK14 Signaling Pathway
CDK14 is known to be involved in the Wnt signaling pathway, a critical pathway in development

and disease. The following diagram illustrates a simplified representation of the canonical Wnt

signaling pathway and the role of CDK14.
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Simplified CDK14-Wnt Signaling Pathway.

Experimental Workflow for FMF-04-159-2
Characterization
The following diagram outlines the logical workflow followed in the characterization of FMF-04-
159-2.
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Workflow for the Characterization of FMF-04-159-2.
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Conclusion
FMF-04-159-2 represents a significant advancement in the study of TAIRE family kinases. As a

potent and selective covalent inhibitor of CDK14, it provides a valuable tool to probe the

biological functions of this understudied kinase and its role in cancer. The data and protocols

summarized in this guide offer a comprehensive resource for researchers aiming to utilize

FMF-04-159-2 in their own investigations, ultimately facilitating a deeper understanding of

TAIRE kinase biology and the development of novel therapeutic strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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